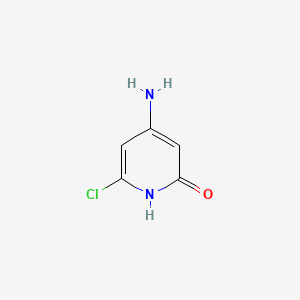

4-Amino-6-chloropyridin-2-ol

Overview

Description

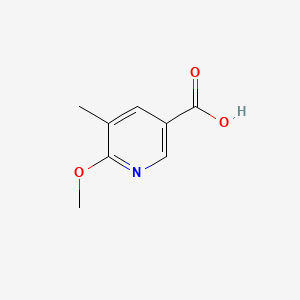

“4-Amino-6-chloropyridin-2-ol” is an organic compound with the molecular formula C5H5ClN2O . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .

Synthesis Analysis

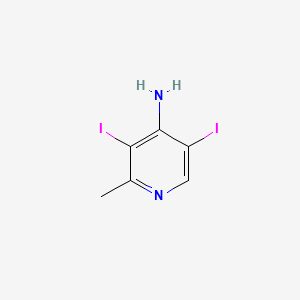

A synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N -oxide derivative which was subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is determined by single-crystal X-ray diffraction (SC-XRD) analysis . The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse, making it useful for a variety of applications. It has a high boiling point, indicating its stability under high temperatures. This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystalline powder with a melting point of 90-94°C. It has a high boiling point of 153°C, indicating its stability under high temperatures. This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Scientific Research Applications

Supramolecular Structures and Molecular Packing

The study of supramolecular structures constructed by related molecules to 4-Amino-6-chloropyridin-2-ol highlighted the influence of hydrogen bonding on base pairing and molecular packing. This research offers insights into nucleic acid structures and functions, showcasing the molecule's role in understanding molecular interactions (Yuan Cheng et al., 2011).

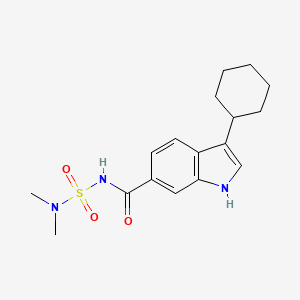

Neuroprotective and Cholinergic Properties

Research into compounds derived from this compound revealed their potential as multipotent therapeutic molecules for Alzheimer's and neuronal vascular diseases. These compounds exhibit modest inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting their role in addressing cholinergic dysfunction and oxidative stress (Abdelouahid Samadi et al., 2010).

Fluorescent Sensing and Bacterial Imaging

A study introduced fluorescent sensors based on derivatives of this compound for selective recognition of aluminum ions, demonstrating "OFF-ON type" fluorescence mode. These sensors were applied to bacterial cell imaging and logic gate applications, indicating their utility in environmental monitoring and bioimaging (N. Yadav & Ashutosh Kumar Singh, 2018).

Solid-State Fluorescence

Reactions of this compound derivatives with primary and secondary amines yielded compounds exhibiting solid-state fluorescence. This property, showing emission in the violet or blue region, suggests applications in materials science, particularly in developing fluorescent materials (O. V. Ershov et al., 2017).

Antibacterial Activity

Research on Schiff bases containing derivatives of this compound demonstrated significant antibacterial activity, particularly with Pt(II) complexes. This study highlights the molecule's potential in developing new antimicrobial agents (Asif Khan et al., 2014).

Electrochemical Synthesis

An electrochemical method for synthesizing novel 4-amino-6-arylpyrimidines from 4-amino-6-chloro-pyrimidines presents a mild approach to creating coupling products. This process, employing a sacrificial iron anode and a nickel(II) catalyst, showcases the molecule's versatility in organic synthesis (S. Sengmany et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrimidines, a class of compounds to which 4-amino-6-chloropyridin-2-ol belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to suppress inflammation.

Biochemical Pathways

Given the anti-inflammatory activities of pyrimidines , it can be inferred that the compound may affect pathways related to inflammation.

Result of Action

Based on the known anti-inflammatory effects of pyrimidines , it can be inferred that the compound may have a suppressive effect on inflammation at the molecular and cellular levels.

Action Environment

It is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Properties

IUPAC Name |

4-amino-6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJGBNCIAXXTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729346 | |

| Record name | 4-Amino-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227600-15-8 | |

| Record name | 4-Amino-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)

![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)